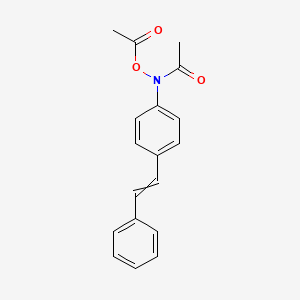
N-Acetoxy-4-acetamidostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetoxy-4-acetamidostilbene, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenic Studies
N-AcO-AAS has been extensively studied for its carcinogenic properties. Research indicates that it reacts with nucleosides and nucleic acids, leading to the formation of alkylation products. For instance, it has been shown to react with guanosine, adenosine, and cytidine, producing multiple adducts that can interfere with DNA replication and repair mechanisms . These interactions are crucial for understanding the mechanisms of chemical carcinogenesis.
Table 1: Major Products from Reactions with Nucleosides
| Nucleoside | Major Product | Description |
|---|---|---|
| Guanosine | 1-(4-acetamidophenyl)-1-(1-guanosyl)-2-hydroxy-2-phenylethane | A significant adduct formed during reaction |
| Adenosine | 1-(4-acetamidophenyl)-1-(N6-adenoxyl)-2-hydroxy-2-phenylethane | Major product indicating interaction with adenosine |
| Cytidine | 1-(4-acetamidophenyl)-1-(3-uridyl)-2-hydroxy-2-phenylethane | Deamination product from reaction with cytidine |
These findings highlight the potential of N-AcO-AAS as a model compound for studying the effects of environmental carcinogens on genetic material.
Molecular Biology Applications
The ability of N-AcO-AAS to form stable adducts with DNA and RNA makes it a valuable tool in molecular biology. It can be utilized to investigate the mechanisms of DNA damage and repair. Studies have demonstrated that treatment of RNA with this compound leads to the identification of various alkylation products, which can be analyzed to understand the consequences of such modifications on gene expression and cellular function .
Organic Synthesis
This compound's structure allows it to serve as an intermediate in organic synthesis. Its acetoxy group can facilitate various transformations, making it useful in the synthesis of more complex organic molecules. The versatility of acetoxy groups in organic chemistry is well-documented, as they can participate in esterification reactions and serve as protecting groups .
Table 2: Synthetic Transformations Involving N-AcO-AAS
| Transformation Type | Description |
|---|---|
| Esterification | Formation of esters through reaction with alcohols |
| Alkylation | Introduction of alkyl groups into other substrates |
| Prodrug Development | Modification to enhance solubility or stability |
Case Study 1: Interaction with DNA
In a study examining the interaction between N-AcO-AAS and DNA, researchers treated DNA samples with varying concentrations of the compound. The results indicated a dose-dependent increase in DNA adduct formation, correlating with increased mutagenic potential. This study underscores the importance of understanding how environmental chemicals like N-AcO-AAS can lead to genetic mutations associated with cancer .
Case Study 2: Synthesis of Novel Compounds
Another research effort focused on utilizing N-AcO-AAS as a precursor for synthesizing novel anticancer agents. By modifying its structure through selective reactions, chemists were able to create derivatives that exhibited enhanced biological activity against cancer cell lines. This approach demonstrates the compound's utility beyond mere carcinogenicity, highlighting its potential in therapeutic development .
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
[N-acetyl-4-(2-phenylethenyl)anilino] acetate |
InChI |
InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3 |
Clé InChI |
DQOBUTWTHQJLSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OC(=O)C |
Synonymes |
N-acetoxy-4-acetamidostilbene N-acetoxy-4-acetylaminostilbene N-acetoxy-4-acetylaminostilbene, (E)-isomer N-acetoxy-N-(4-stilbenyl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















